

# HBI-2375: A Comparative Guide to its Synergistic Effects with Anti-Cancer Agents

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## Compound of Interest

Compound Name: HBI-2375  
Cat. No.: B15587631

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This guide provides a comprehensive overview of the preclinical data assessing the synergistic effects of **HBI-2375**, a first-in-class, selective inhibitor of the MLL1-WDR5 interaction, with other cancer therapeutic agents. The information is compiled from publicly available research to facilitate further investigation and drug development efforts.

## Executive Summary

**HBI-2375** is an orally active, brain-penetrant small molecule that targets the MLL1-WDR5 protein-protein interaction, a critical dependency in various cancers, including certain leukemias and solid tumors.[1] Preclinical studies have demonstrated its potential as a monotherapy and, significantly, in combination with immune checkpoint inhibitors. The primary focus of this guide is to detail the synergistic anti-tumor activity observed when **HBI-2375** is combined with a programmed cell death protein 1 (PD-1) monoclonal antibody (mAb).

The key findings from preclinical studies indicate that the combination of **HBI-2375** with an anti-PD-1 mAb results in a significant inhibition of tumor growth in syngeneic mouse models of colorectal and lung cancer.[2] This enhanced efficacy is attributed to a favorable modulation of the tumor microenvironment, characterized by a significant increase in the infiltration of CD8+ cytotoxic T lymphocytes (CTLs).[2]

## Data Presentation

**Table 1: In Vitro Activity of HBI-2375**

Parameter	Cell Line	Value	Reference
WDR5 Inhibition (IC50)	Biochemical Assay	4.48 nM	[1][2][3]
Cellular Proliferation (IC50)	MV4-11 (AML)	3.17 µM	[1][2][3]

**Table 2: In Vivo Monotherapy Efficacy of HBI-2375**

Cancer Model	Dosing	Tumor Growth Inhibition	Reference
MV4-11 (AML Xenograft)	40 mpk (po, qd x 21)	77%	[4][5]
MV4-11 (AML Xenograft)	80 mpk (po, qd x 21)	86%	[4][5]

**Table 3: Preclinical Synergistic Efficacy of HBI-2375 with Anti-PD-1 mAb**

Cancer Model	Combination	Key Findings	Reference
MC38 (Colorectal Carcinoma)	HBI-2375 + anti-PD-1 mAb	Significant inhibition of tumor growth	[2]
Significant increase in CD8+ CTL infiltration	[2]		
3LL (Lung Carcinoma)	HBI-2375 + anti-PD-1 mAb	Significant inhibition of tumor growth	[2]
Significant increase in CD8+ CTL infiltration	[2]		

## Experimental Protocols

Detailed experimental protocols for the combination studies of **HBI-2375** are not yet fully available in peer-reviewed publications. The following are representative methodologies based on the techniques mentioned in the available abstracts and general practices for such preclinical studies.

## In Vivo Synergistic Anti-Tumor Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of **HBI-2375** in combination with an anti-PD-1 mAb in syngeneic mouse models.

Animal Models:

- Colorectal Cancer: C57BL/6 mice bearing subcutaneously implanted MC38 colon adenocarcinoma cells.
- Lung Cancer: C57BL/6 mice bearing subcutaneously implanted 3LL Lewis lung carcinoma cells.

General Procedure:

- Cell Culture: MC38 and 3LL cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Tumor Implantation: A suspension of  $5 \times 10^5$  to  $1 \times 10^6$  tumor cells in phosphate-buffered saline (PBS) or a similar buffer is injected subcutaneously into the flank of 6-8 week old C57BL/6 mice.
- Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Treatment Groups: Once tumors reach a predetermined size (e.g., 50-100 mm<sup>3</sup>), mice are randomized into treatment groups, which typically include:
  - Vehicle control
  - **HBI-2375** as a single agent
  - Anti-PD-1 mAb as a single agent

- **HBI-2375** in combination with anti-PD-1 mAb
- Drug Administration:
  - **HBI-2375** is administered orally (po) daily (qd). Specific dosage information from the combination studies is not publicly available.
  - Anti-PD-1 mAb is administered intraperitoneally (ip) at a typical dose of 100-200 µg per mouse every 3-4 days.[\[6\]](#)
- Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumor growth curves and tumor growth inhibition (TGI) are calculated.

## Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Objective: To quantify the infiltration of CD8+ CTLs within the tumor microenvironment following treatment.

General Procedure:

- Tumor Excision and Dissociation: At the end of the in vivo study, tumors are excised and mechanically and enzymatically dissociated to generate a single-cell suspension.
- Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently conjugated antibodies. A typical panel for identifying CD8+ T cells would include:
  - A viability dye to exclude dead cells.
  - Anti-CD45 to identify hematopoietic cells.
  - Anti-CD3 to identify T cells.
  - Anti-CD8 to identify cytotoxic T cells.
  - Additional markers for T cell activation (e.g., CD69, Granzyme B) can also be included.

- **Data Acquisition:** Stained cells are analyzed on a flow cytometer.
- **Data Analysis:** The data is analyzed using flow cytometry software to quantify the percentage and absolute number of CD8+ T cells within the CD45+ cell population in the tumor.

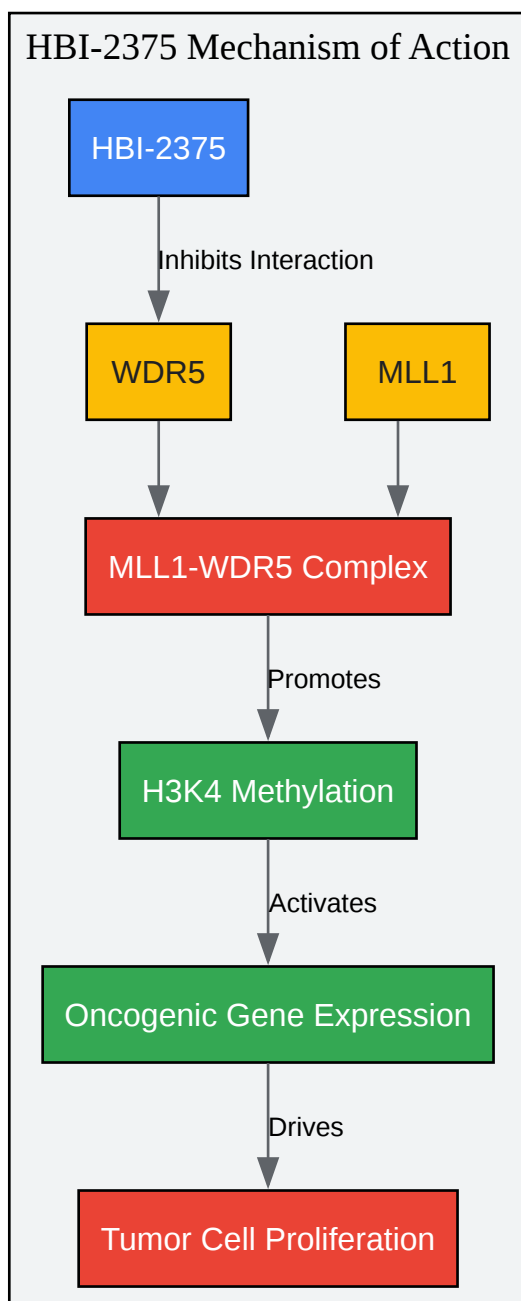
## Immunohistochemistry (IHC) for CD8+ T Cell Infiltration

**Objective:** To visualize and quantify the localization of CD8+ T cells within the tumor tissue.

**General Procedure:**

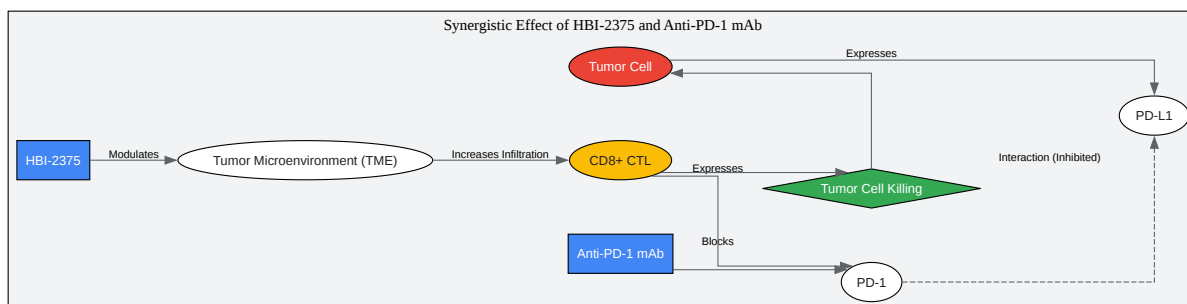
- **Tissue Preparation:** Excised tumors are fixed in formalin and embedded in paraffin. 5  $\mu$ m sections are cut and mounted on slides.
- **Antigen Retrieval:** Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval.
- **Staining:**
  - Endogenous peroxidase activity is blocked.
  - Sections are incubated with a primary antibody against CD8.
  - A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.
  - The signal is visualized using a chromogen (e.g., DAB), resulting in a colored precipitate at the site of the antigen.
  - Sections are counterstained with hematoxylin.
- **Imaging and Analysis:** Slides are scanned, and the number of CD8+ cells per unit area of the tumor is quantified using image analysis software.

## Mandatory Visualizations



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Caption: **HBI-2375** inhibits the MLL1-WDR5 interaction, leading to reduced H3K4 methylation and decreased oncogenic gene expression.



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Caption: **HBI-2375** and anti-PD-1 mAb synergistically enhance anti-tumor immunity by increasing CD8+ T cell infiltration and blocking the PD-1/PD-L1 checkpoint.



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Caption: Workflow for assessing the synergistic anti-tumor effects of **HBI-2375** and anti-PD-1 mAb in vivo.

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